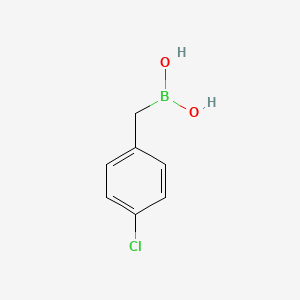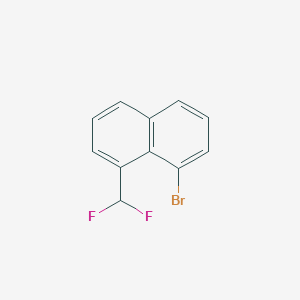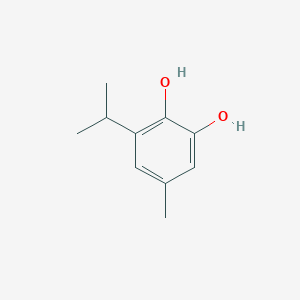
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is a chemical compound characterized by the presence of an amide group attached to a methylated phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-aminophenylacetone is then reacted with methylamine to form 2-(4-Aminophenyl)-2-methylpropanamide.
Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its amide functionality.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate, particularly in the treatment of certain cancers and bacterial infections.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with unique properties.
Dye Manufacturing: Intermediate in the production of azo dyes.
作用机制
The mechanism by which 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride exerts its effects is primarily through interaction with specific molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Potential interaction with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
2-(4-Aminophenyl)acetamide: Similar structure but lacks the methyl group, resulting in different reactivity and binding properties.
4-Aminobenzamide: Contains an amide group attached directly to the benzene ring, differing in its electronic properties and reactivity.
Uniqueness: 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is unique due to the presence of both a methyl group and an amide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
属性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H2,12,13);1H |
InChI 键 |
VODVDARCXXNEEA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)





![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)


